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Professionals
This document provides a detailed protocol for performing a pull-down assay to identify and

characterize protein-protein interactions with the TAR DNA-binding protein 43 (TDP-43). TDP-

43 is a critical protein implicated in the pathology of several neurodegenerative diseases,

including amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD).

Understanding its interaction network is crucial for elucidating disease mechanisms and

developing novel therapeutic strategies.

Introduction
The pull-down assay is an in vitro affinity purification technique used to identify and validate

protein-protein interactions.[1][2][3] In this assay, a "bait" protein (in this case, a tagged version

of TDP-43) is immobilized on a solid support (beads) and used to capture its interacting

partners ("prey") from a cell lysate or other protein mixture.[1][4] The resulting protein

complexes are then eluted and analyzed, typically by Western blotting or mass spectrometry, to

identify the interacting proteins.

TDP-43 is a ubiquitously expressed protein that belongs to the heterogeneous nuclear

ribonucleoprotein (hnRNP) family. It plays a crucial role in RNA metabolism, including splicing

and translation. Global proteomic studies have revealed that TDP-43 interacts with a wide

range of proteins involved in these processes. This protocol provides a framework for
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researchers to investigate these interactions further or to screen for novel binding partners

under specific experimental conditions.
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Caption: TDP-43 shuttles between the nucleus and cytoplasm, interacting with distinct protein

complexes to regulate RNA processing.

Experimental Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b116985?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Bait Protein Preparation
(e.g., Recombinant His-TDP-43)

2. Immobilization of Bait
(e.g., on Ni-NTA beads)

4. Incubation of Bait and Prey

3. Prey Protein Preparation
(Cell Lysate)

5. Washing Steps
(Remove non-specific binders)

6. Elution of Protein Complexes

7. Analysis
(SDS-PAGE, Western Blot, Mass Spectrometry)
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Caption: General workflow for a TDP-43 pull-down assay.

Experimental Protocols
Bait Protein Expression and Purification
This protocol describes the expression and purification of a His-tagged TDP-43 "bait" protein

from E. coli.
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Materials:

Expression vector containing His-tagged TDP-43

E. coli expression strain (e.g., BL21(DE3))

LB Broth and Agar plates with appropriate antibiotic

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM DTT, 1 mM PMSF,

Protease Inhibitor Cocktail)

Ni-NTA Agarose beads

Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20 mM Imidazole)

Elution Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250 mM Imidazole)

Procedure:

Transform the His-TDP-43 expression vector into the E. coli expression strain.

Inoculate a single colony into a starter culture and grow overnight.

Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.

Induce protein expression with IPTG and continue to grow for 4-6 hours at 30°C.

Harvest the cells by centrifugation.

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication.

Clarify the lysate by centrifugation.

Add the clarified lysate to pre-equilibrated Ni-NTA agarose beads and incubate with gentle

rotation for 1-2 hours at 4°C.

Wash the beads three times with Wash Buffer.
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Elute the His-TDP-43 protein with Elution Buffer.

Analyze the purified protein by SDS-PAGE and Coomassie staining to confirm purity and

concentration.

TDP-43 Pull-Down Assay
Materials:

Purified, immobilized His-TDP-43 on Ni-NTA beads (from Protocol 1)

Control beads (e.g., Ni-NTA beads without bait protein)

Mammalian cells of interest

Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer like 20mM Tris-HCl pH

7.6, 150mM NaCl, 1% NP40, 0.5mM EDTA, with protease inhibitors)

Wash Buffer (e.g., 20mM Tris pH 7.6, 150mM NaCl, 0.5% NP40, 0.5mM EDTA)

Elution Buffer (e.g., 100 mM glycine pH 2.5 or SDS-PAGE sample buffer)

Neutralization Buffer (1 M Tris-HCl, pH 8.5) if using low pH elution

Procedure:

Cell Lysate Preparation:

Culture and harvest mammalian cells.

Wash the cell pellet with ice-cold PBS.

Resuspend the pellet in Cell Lysis Buffer and incubate on ice for 30 minutes with

occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Determine the protein concentration of the supernatant using a Bradford or BCA assay.
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Binding:

Incubate a defined amount of cell lysate (e.g., 1 mg of total protein) with the immobilized

His-TDP-43 beads and control beads for 2-4 hours or overnight at 4°C with gentle rotation.

Washing:

Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute).

Carefully remove the supernatant (this is the unbound fraction and can be saved for

analysis).

Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend

the beads and then pellet them by centrifugation.

Elution:

After the final wash, remove all supernatant.

Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with

gentle agitation.

Pellet the beads and collect the supernatant containing the eluted proteins.

If using a low pH elution buffer, immediately neutralize the eluate with Neutralization

Buffer.

Alternatively, resuspend the beads directly in SDS-PAGE sample buffer and boil for 5

minutes to elute the proteins.

Analysis:

Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody

against a suspected interacting protein, or by silver staining or Coomassie blue staining for

visualization of all pulled-down proteins.

For identification of novel interacting partners, the eluted sample can be analyzed by mass

spectrometry.
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Data Presentation
Quantitative data from pull-down assays, especially when coupled with mass spectrometry, can

be summarized in tables to compare the abundance of proteins identified in the experimental

sample versus the control.

Table 1: Example of Quantitative Mass Spectrometry Data from a TDP-43 Pull-Down Assay

Protein ID Gene Name

TDP-43 Pull-
Down
(Spectral
Counts)

Control Pull-
Down
(Spectral
Counts)

Fold
Enrichment

P19838 HNRNPA1 152 5 30.4

P09651 HNRNPA2B1 128 3 42.7

P07910 HNRNPC 98 2 49.0

Q13148 FUS 75 1 75.0

P62258 RPL7 10 8 1.25

This table presents hypothetical data for illustrative purposes.

Table 2: Buffer Compositions for TDP-43 Pull-Down Assay
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Buffer Type Composition Notes

Cell Lysis Buffer (Non-

denaturing)

50 mM Tris-HCl pH 7.5, 150

mM NaCl, 1 mM EDTA, 0.5%

NP-40, 10% Glycerol,

Protease/Phosphatase

Inhibitors

Preserves native protein

conformations and

interactions.

RIPA Lysis Buffer (Denaturing)

20mM Tris-HCl pH 7.4, 50mM

NaCl, 1% NP-40, 0.5% Sodium

Deoxycholate, 0.1% SDS,

Protease/Phosphatase

Inhibitors

Can disrupt some weaker

protein-protein interactions.

Wash Buffer

50 mM Tris-HCl pH 7.5, 150

mM NaCl, 1 mM EDTA, 0.5 %

NP-40, 10 % Glycerol

The stringency can be

adjusted by varying salt and

detergent concentrations.

Low pH Elution Buffer 100 mM Glycine, pH 2.5-3.0

Requires immediate

neutralization to preserve

protein activity.

Competitive Elution Buffer (for

His-tag)

20 mM Tris-HCl pH 7.5, 250

mM NaCl, 500 mM Imidazole

Specific for His-tagged bait

proteins.

SDS-PAGE Sample Buffer

250 mM Tris-HCl pH 6.8, 10%

SDS, 50% Glycerol, 0.05%

Bromophenol Blue, 5% β-

mercaptoethanol

Denatures proteins for analysis

by gel electrophoresis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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